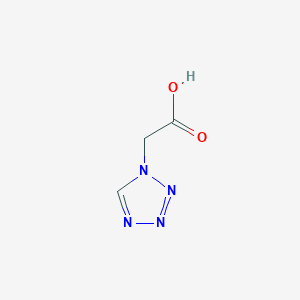

1H-Tetrazole-1-acetic acid

Descripción

Historical Development and Discovery

1H-Tetrazole-1-acetic acid (TAA) emerged as a structurally unique heterocyclic compound during efforts to optimize synthetic routes for tetrazole derivatives. Early tetrazole synthesis relied on hazardous methods involving hydrazoic acid (HN3), which posed significant explosion risks. The breakthrough came with the development of safer protocols using trimethylsilyl azide (TMSA), as demonstrated in the 1980s by patents such as EP0012230A1. This method avoided HN3 generation by reacting glycine ester salts with orthocarboxylic acid esters and TMSA, achieving yields exceeding 95%.

A pivotal advancement occurred in 2008 when researchers synthesized alkali metal salts of tetrazoles using sodium azide and orthoethyl formate in glacial acetic acid, establishing scalable routes for TAA derivatives. Subsequent innovations, such as microwave-assisted synthesis, further improved efficiency, reducing reaction times by 50% compared to conventional methods.

Significance in Heterocyclic Chemistry

TAA’s tetrazole ring exhibits exceptional stability due to aromatic delocalization of six π-electrons, enabling diverse intermolecular interactions. Its acetic acid moiety enhances solubility in polar solvents, facilitating applications in coordination chemistry and drug design. As a bioisostere for carboxylic acids, TAA improves metabolic stability in pharmaceuticals while maintaining hydrogen-bonding capacity, a critical feature in antidiabetic agents targeting PPAR-γ and DPP-4.

In oligonucleotide synthesis, TAA derivatives like 5-ethylthio-1H-tetrazole serve as activators for phosphoramidite coupling, leveraging their moderate acidity (pKa ≈ 4.3) to optimize reaction kinetics. The compound’s planar geometry also enables π-stacking interactions in metal-organic frameworks (MOFs), enhancing catalytic performance in industrial processes.

Position within Tetrazole Compound Classifications

Tetrazoles are classified by substitution patterns and tautomeric forms. TAA belongs to the 1H-tetrazole subclass, where the proton resides at the N1 position, distinguishing it from 2H- and 5H-tautomers. This tautomer dominates in solid-phase equilibria due to resonance stabilization, whereas 2H-forms prevail in gaseous states.

Structurally, TAA is categorized as a 1,5-disubstituted tetrazole, with substituents at the N1 and C5 positions (acetic acid and hydrogen, respectively). This configuration allows dual functionality: the tetrazole ring participates in azide-alkyne cycloadditions, while the carboxyl group enables esterification or amidation.

| Tetrazole Class | Substitution Pattern | Key Properties |

|---|---|---|

| 1H-tetrazoles | N1 proton | Solid-phase stability |

| 2H-tetrazoles | N2 proton | Gas-phase prevalence |

| 5-substituted | C5 functional group | Enhanced bioactivity |

Research Evolution Timeline

- 1980s : Safe synthesis protocols using TMSA eliminated HN3 risks, enabling industrial-scale TAA production.

- 1990s : Applications expanded into peptide mimetics, exploiting TAA’s cis-amide bioisosterism.

- 2008 : Alkali metal salts of TAA derivatives were characterized, revealing tunable solubility for catalytic systems.

- 2010s : Microwave-assisted methods reduced synthesis times to ≤2 hours, achieving 90% yields.

- 2020s : TAA emerged as a key intermediate in cefazolin antibiotics and antidiabetic agents, with global market projections exceeding $50M by 2031.

Propiedades

IUPAC Name |

2-(tetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWAIJBHBCCLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057686 | |

| Record name | 1H-Tetrazol-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected. | |

| Record name | TETRAZOL-1-ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

21732-17-2 | |

| Record name | TETRAZOL-1-ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Tetrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21732-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetrazolylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021732172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazol-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-tetrazol-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRAZOLYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73YK18GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Design and Advantages

| Component | Quantity (kg) | Moles (K mol) | Role |

|---|---|---|---|

| Glycine ethyl ester HCl | 25.0 | 0.18 | Amine substrate |

| Trimethyl orthoformate | 52.1 | 0.49 | Orthoester |

| Trimethylsilyl azide | 52.1 | 0.49 | Azide source |

| Glacial acetic acid | 56.1 | – | Solvent |

| Sodium acetate | 14.6 | – | Catalyst |

Procedure:

-

Combine TMSA, trimethyl orthoformate, acetic acid, and sodium acetate.

-

Add glycine ethyl ester hydrochloride at 40°C.

-

Heat to 70°C for 3 hours.

-

Extract with solvent and crystallize the product.

Results:

Reaction Mechanism and Optimization

Stepwise Pathway

The reaction proceeds via a cascade mechanism:

-

Iminium Intermediate Formation: The orthoformate reacts with the glycine ester to generate an iminium species.

-

Tetrazole Ring Closure: TMSA delivers the azide group, facilitating cyclization without HN₃ release.

-

Proton Transfer: Acetic acid stabilizes intermediates, while sodium acetate mitigates HCl formation.

Temperature and Stoichiometry Effects

Lower temperatures (e.g., 55°C) extend reaction times to 5.5 hours but maintain high yields. Excess orthoester (up to 300 mol%) ensures complete consumption of the glycine ester, preventing oligomerization.

Saponification to this compound

The ethyl or methyl ester is hydrolyzed under basic conditions to yield the free acid. A typical protocol involves:

The aqueous phase, free of tetrazole residues, can be incinerated safely, addressing waste management challenges.

| Parameter | Traditional (NaN₃/HCl) | TMSA Method |

|---|---|---|

| Yield | 60–70% | 95–96% |

| Reaction Time | 8–12 hours | 3–5.5 hours |

| Explosion Risk | High | None |

| Waste Complexity | High | Low |

Análisis De Reacciones Químicas

Types of Reactions: 1H-Tetrazole-1-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include substituted tetrazoles, amine derivatives, and various functionalized tetrazole compounds .

Aplicaciones Científicas De Investigación

1H-Tetrazole-1-acetic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1H-Tetrazole-1-acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate its binding to various receptors and enzymes . This interaction can modulate biological activities, such as inhibiting enzyme function or altering receptor signaling pathways .

Comparación Con Compuestos Similares

Market Dynamics

The global market was valued at USD 0.15 billion in 2022, projected to reach USD 0.35–3.2 billion by 2030–2032 (CAGR: 5.5–10.8%) . Growth is driven by pharmaceutical R&D and sustainable agriculture, with Asia-Pacific leading regional expansion .

Comparison with Similar Compounds

1H-Tetrazole-1-acetic acid is compared to structurally related compounds, focusing on substituents, bioactivity, and industrial relevance.

Structural and Functional Comparison

Industrial Relevance

- Market Demand : this compound dominates in pharmaceuticals, while triazole derivatives are preferred for enzyme inhibition .

- Regulatory Challenges : Tetrazole derivatives face stricter regulations due to azide intermediates, increasing production costs .

Research Findings and Data

Key Research Insights

- Coordination Chemistry : this compound forms stable complexes with transition metals, useful in catalysis .

- Scalability Issues : ~30% of tetrazole-based compounds face reproducibility challenges during scale-up .

- Green Chemistry : Water-based synthesis methods reduce environmental impact .

Market Projections (2023–2033)

| Region | Market Share (2030) | Growth Driver |

|---|---|---|

| Asia-Pacific | 35%+ | Pharmaceutical production in India/China |

| North America | 25% | R&D investments in oncology |

| Europe | 20% | Agrochem innovations |

Actividad Biológica

1H-Tetrazole-1-acetic acid is a nitrogen-rich heterocyclic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered tetrazole ring attached to an acetic acid moiety. The presence of multiple nitrogen atoms confers unique stability and reactivity, making it a versatile pharmacophore in drug design.

- Chemical Formula : CHNO

- CAS Number : 21732-17-2

- Molecular Weight : 116.09 g/mol

The biological activity of this compound primarily stems from its ability to mimic carboxylic acids, acting as a bioisosteric replacement in various biochemical pathways. This property enhances its interaction with biological receptors and enzymes.

Key Mechanisms:

- Bioisosteric Replacement : The tetrazole ring can replace carboxylic acids in drug molecules, potentially altering pharmacodynamics without significantly changing the overall molecular structure.

- Receptor Interactions : The planar structure allows for effective receptor-ligand interactions, enhancing binding affinity and specificity .

Antimicrobial Properties

This compound has been studied for its antimicrobial activities. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Bacillus subtilis | 17 | |

| Pseudomonas aeruginosa | 14 |

In vitro studies have demonstrated that certain derivatives possess comparable or superior activity compared to established antibiotics.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. A notable study screened several tetrazole compounds against epidermoid cancer cell lines (A431) and colon cancer cell lines, revealing promising cytotoxic effects.

- Binding Affinity : Compounds showed binding energies ranging from -6.4305 to -6.6210 kcal/mol when interacting with the CSNK2A1 enzyme, indicating strong potential for anticancer activity .

Synthesis and Testing of Derivatives

In a recent study, various 5-substituted 1H-tetrazoles were synthesized and evaluated for their biological activity. The results indicated that these compounds exhibited a range of pharmacological effects:

- Synthesis Method : Microwave-assisted synthesis was employed to enhance yields (80–85%) within short reaction times (10–15 minutes) .

- Biological Testing : Some derivatives demonstrated antibacterial activity against multiple pathogens, while others showed antifungal properties against species such as Aspergillus flavus and Trichothecium rosium.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good metabolic stability and favorable absorption characteristics:

- Solubility : The compound's lipid solubility facilitates cellular penetration, enhancing bioavailability.

- Metabolic Pathways : It is metabolically stable and can serve as a substrate for N-glucuronidation, which may influence its pharmacological efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Tetrazole-1-acetic acid in laboratory settings?

- Methodological Answer : The compound is typically synthesized via substitution reactions. One approach involves reacting cyanoacetic acid derivatives with sodium azide in the presence of catalysts like zinc chloride under controlled temperatures (60–80°C) . Another method uses acid hydrolysis of ethyl 2-(1H-tetrazol-1-yl)acetate, followed by neutralization to achieve high purity (>99%) . Microwave-assisted synthesis can enhance efficiency by reducing reaction time and improving yield . Key optimization parameters include pH control (neutral to slightly acidic), solvent polarity (polar solvents like water or ethanol), and catalyst loading.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use neutralization titration with standardized NaOH to quantify carboxylic acid groups (purity ≥98%) .

- Structural Confirmation :

- Infrared Spectroscopy (IR) : Peaks at ~2500 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm the tetrazole and acetic acid moieties .

- Melting Point : 127–132°C (deviations indicate impurities) .

- HPLC/MS : To detect trace impurities or decomposition products (e.g., CO₂ or methyltetrazole) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer :

- Chemical Stability : Stable across pH 2–12, but prolonged exposure to strong acids/bases may degrade the tetrazole ring .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic absorption .

- Safety Protocols : Use nitrile gloves, sealed goggles, and fume hoods to avoid skin/eye contact and inhalation of aerosols .

Advanced Research Questions

Q. How does tautomerism influence the reactivity of this compound in coordination chemistry?

- Methodological Answer : The compound can adopt 1H- and 2H-tautomeric forms, depending on the position of the annular hydrogen atom. Computational studies (B3LYP/6-311++G(d,p)) show that 1H-tautomers dominate in crystalline phases, while matrix-isolated monomers exhibit both tautomers . Near-infrared (NIR) irradiation at 6920–7030 cm⁻¹ can selectively induce tautomeric transitions, enabling controlled studies of coordination behavior with metals like Cu(II) or Ni(II) .

Q. What methodologies are effective for studying the coordination behavior of this compound with transition metals?

- Methodological Answer :

- Synthesis of Metal Complexes : React the compound with metal salts (e.g., Cu(NO₃)₂) in aqueous ethanol (1:2 molar ratio) under reflux. Isolate complexes via slow evaporation .

- Characterization :

- X-ray Crystallography : Resolve coordination modes (e.g., monodentate vs. bidentate binding) .

- UV-Vis Spectroscopy : Monitor d-d transitions (e.g., λmax ~600 nm for Cu(II) complexes) .

- Applications : Design catalysts for oxidation reactions or metalloenzyme inhibitors .

Q. How can computational chemistry aid in predicting synthetic pathways and tautomeric states of this compound?

- Methodological Answer :

- DFT Calculations (e.g., B3LYP/6-311++G(d,p)) : Predict tautomer stability and isomerization barriers. For example, 1H-tautomers are energetically favored by ~8 kJ/mol over 2H-forms .

- Retrosynthetic Analysis : Tools like Pistachio/Reaxys databases identify feasible precursors (e.g., cyanoacetic acid + NaN₃) and optimize reaction conditions (e.g., microwave irradiation) .

- Molecular Dynamics (MD) : Simulate proton tunneling in tautomeric decay (e.g., 2H→1H conversion in N₂ matrices) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic Variation : Test derivatives under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate structure-activity relationships .

- Meta-Analysis : Compare enzymatic inhibition data (e.g., IC₅₀ values) across studies, accounting for differences in assay protocols (e.g., substrate concentration, incubation time) .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-tetrazole) to track metabolic pathways and identify bioactive tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.